8-M-Pdot -

8-M-Pdot

Catalog Number: EVT-8039063
CAS Number:
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide is a member of tetralins.
Synthesis Analysis

The synthesis of 8-M-Pdot involves several steps starting from commercially available precursors. The general synthetic route includes:

  1. Starting Materials: The synthesis typically begins with a suitable tetralin derivative, which undergoes functionalization to introduce the methoxy and propionamide groups.
  2. Reaction Conditions: The reactions are carried out in organic solvents under controlled temperature and pressure conditions, often utilizing catalysts to enhance yield and purity.
  3. Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels for research applications.

While specific industrial production methods are not extensively documented, laboratory syntheses follow stringent quality control measures to ensure compound integrity .

Molecular Structure Analysis

The molecular structure of 8-M-Pdot features a tetrahydronaphthalene core substituted with a methoxy group and a propionamide moiety. Key structural characteristics include:

  • Core Structure: The tetrahydronaphthalene structure contributes to the compound's ability to interact with melatonin receptors.
  • Functional Groups: The methoxy group enhances lipophilicity, facilitating membrane penetration, while the propionamide group contributes to receptor binding affinity.

Molecular modeling studies indicate that the spatial arrangement of these substituents is crucial for its biological activity, particularly in receptor binding interactions .

Chemical Reactions Analysis

8-M-Pdot can undergo various chemical reactions, including:

  • Oxidation: Under specific conditions, it can be oxidized to form derivatives that may have different pharmacological properties.
  • Reduction: Reduction reactions can modify functional groups, potentially altering its activity profile.
  • Substitution Reactions: The methoxy and propionamide groups can be replaced with other functional groups using appropriate reagents.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions vary widely depending on the desired transformation, including temperature and solvent choice .

Mechanism of Action

The mechanism of action of 8-M-Pdot primarily involves its role as an agonist at melatonin receptors:

  • Receptor Binding: It binds selectively to human recombinant MT2 receptors with a pKi value of 8.23 and to MT1 receptors with a pKi value of 8.95, indicating higher affinity for MT2 .
  • Biological Effects: Activation of these receptors has been linked to anxiolytic effects and modulation of circadian rhythms. In vivo studies demonstrate that administration of 8-M-Pdot results in significant anxiolytic-like activity in animal models .
Physical and Chemical Properties Analysis

Key physical and chemical properties of 8-M-Pdot include:

  • Solubility: It is soluble in dimethyl sulfoxide at concentrations up to 50 mg/mL.
  • Stability: The compound should be stored at low temperatures (-20°C for solid form; -80°C for solutions) to maintain stability over time.
  • Melting Point: Specific melting point data may vary based on purity but is generally consistent across batches produced under controlled conditions.

These properties are essential for its application in laboratory settings and influence its handling and storage requirements .

Applications

8-M-Pdot has diverse applications across various scientific fields:

  • Pharmacology: It serves as a valuable tool in studying melatonin receptor functions and their roles in anxiety disorders.
  • Neuroscience Research: Investigated for its potential effects on neuropathic pain pathways mediated by melatonin receptors.
  • Drug Development: Its selective action on melatonin receptors makes it a candidate for developing new therapeutic agents targeting sleep disorders and anxiety-related conditions.
Introduction to 8-M-PDOT in Contemporary Neuropharmacological Research

Theoretical Frameworks for Melatonin Receptor Modulation

Melatonin (5-methoxy-N-acetyltryptamine) exerts its physiological effects primarily through two high-affinity G protein-coupled receptors: MT₁ and MT₂. These receptors exhibit distinct structural, pharmacological, and functional properties despite sharing 55% amino acid homology (70% in transmembrane domains) [5]. The MT₁ receptor, located on chromosome 4q35.1, couples to Gᵢ/Gq proteins, inhibiting adenylate cyclase and reducing cAMP production. Conversely, the MT₂ receptor (chromosome 11q21–q22) modulates cGMP inhibition and protein kinase C activation, influencing circadian phase regulation and dopamine release [5]. Receptor selectivity is pharmacologically defined as a ≥100-fold affinity difference between receptor subtypes. The MT₂-selective antagonist 4P-PDOT exemplifies this standard, exhibiting 300–1,500-fold higher affinity for MT₂ over MT₁ receptors [5].

8-M-PDOT (N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-propanamide) serves as a critical pharmacological tool for probing MT₂-specific functions. It demonstrates 5.2-fold selectivity for human MT₂ receptors (pKᵢ = 8.95) over MT₁ (pKᵢ = 8.23) in radioligand binding assays [1] [9]. Functional assays reveal its efficacy in modulating neuronal pathways implicated in anxiety and circadian rhythms without significant MT₁ activation at therapeutic concentrations [1] [4]. This selectivity underpins its utility in deconstructing melatonin’s pleiotropic effects and developing receptor-targeted therapeutics.

Table 1: Pharmacological Profile of Key Melatonin Receptor Ligands

CompoundMT₁ pKᵢ/KᵢMT₂ pKᵢ/KᵢSelectivity Ratio (MT₂:MT₁)Functional Profile
Melatonin0.08 nM0.38 nM4.75Non-selective agonist
Luzindole~500 nM~20 nM0.04 (MT₁-preferring)Non-selective antagonist
4P-PDOT>10,000 nM0.3–5 nM>300–1,500MT₂-selective antagonist
IIK7~90 nM1–2 nM~45–90MT₂-selective agonist
8-M-PDOT8.238.955.2MT₂-preferring agonist

Historical Development of MT1/MT2-Selective Agonists

The evolution of melatonin receptor agonists reflects incremental advances in receptor pharmacology. Initial compounds like melatonin and luzindole lacked receptor selectivity, limiting mechanistic studies. The 1990s saw the development of 4P-PDOT, the first MT₂-selective antagonist (300–1,500-fold selectivity), enabling foundational studies on MT₂’s role in circadian phase-shifting [5]. Early agonists like IIK7 (MT₂-selective in humans) revealed species-specific pharmacology; while exhibiting 90-fold MT₂ selectivity in humans, this increased to 1,000-fold in mice [5] [20].

Synthetic agonists progressed toward clinical applications with compounds like ramelteon (MT₁/MT₂ agonist, FDA-approved for insomnia) and tasimelteon (MT₂-preferring agonist, approved for non-24-hour sleep-wake disorder). Agomelatine, a potent MT₁/MT₂ agonist and 5-HT₂C antagonist, treats major depressive disorder by resynchronizing circadian rhythms [5]. Despite these advances, selective MT₁ agonists remain elusive. Most "MT₁-selective" ligands (e.g., S26131) function as antagonists or partial agonists with <30-fold functional selectivity [5] [23]. Consequently, 8-M-PDOT emerged as a benchmark MT₂-preferring agonist (synthesized in the 1990s) due to its well-characterized 5.2-fold binding selectivity and functional anxiolytic efficacy [1] [9].

Table 2: Evolution of Key Melatonin Receptor Agonists

EraCompoundReceptor TargetSelectivityTherapeutic Contribution
1958MelatoninMT₁ + MT₂Non-selectiveFoundational endogenous ligand
1990s4P-PDOTMT₂ antagonist>300-fold MT₂Mechanistic MT₂ studies
1990s8-M-PDOTMT₂-preferring agonist5.2-fold MT₂Anxiolytic efficacy validation
2000sRamelteonMT₁ + MT₂ agonist8-fold MT₁FDA-approved for insomnia
2000sAgomelatineMT₁/MT₂ + 5-HT₂C blockNon-selective for MTMajor depressive disorder therapy
2010sTasimelteonMT₂-preferring agonist4-fold MT₂Non-24-hour sleep-wake disorder treatment

Position of 8-M-PDOT in Receptor-Specific Pharmacotherapy Research

8-M-PDOT occupies a unique niche in preclinical neuropharmacology as a tool for isolating MT₂-mediated effects in neurological disorders. Key mechanistic insights include:

  • Anxiolytic Mechanisms: Striatal microinfusion (10 µg/µL) in rotenone-induced Parkinsonian rats increases open-arm exploration time (+38%) and entries (+42%) in the elevated plus maze, indicating MT₂-dependent anxiolysis. This effect mirrors rapid eye movement sleep deprivation (REMSD)-induced anxiolysis, suggesting dopaminergic supersensitivity modulates MT₂ pathways [4] [6].
  • Dopaminergic Interactions: In rotenone-lesioned rats, 8-M-PDOT potentiates REMSD-induced locomotor activity, implying MT₂ activation enhances striatal dopamine signaling. Antagonism with 4P-PDOT reverses this effect, confirming receptor specificity [6].
  • Disease-Modifying Potential: Unlike non-selective agonists, 8-M-PDOT’s selectivity enables targeted exploration of MT₂’s role in neurodegeneration. Rotenone models show MT₂ activation mitigates anxiety phenotypes without altering motor deficits, highlighting its non-motor symptom specificity [6] [9].

Contrastingly, MT₂ blockade exhibits antidepressant-like effects in the forced swim test, evidenced by increased swimming time (32%) and reduced immobility (22%) in rotenone-lesioned rats [7]. This paradox suggests bidirectional therapeutic potential—where MT₂ activation alleviates anxiety, while inhibition may improve depression—context-dependent on neurochemical milieu and receptor localization.

Table 3: Preclinical Findings for 8-M-PDOT in Disease Models

ModelInterventionKey OutcomeMechanistic Insight
Rotenone-induced ParkinsonismStriatal 8-M-PDOT (10 µg/µL)↑ Open-arm time (EPM) by 38%MT₂ activation reduces anxiety-like behavior
Rotenone + REM sleep deprivationStriatal 8-M-PDOT (10 µg/µL)↑ Locomotor activity vs. 4P-PDOTREMSD enhances MT₂-dopamine interactions
Rotenone lesionStriatal 4P-PDOT (5 µg/µL)↑ Swimming time (FST) by 32%MT₂ blockade induces antidepressant-like effects
Nigral dopamine depletionStriatal 8-M-PDOTNo motor improvementConfirms non-motor symptom specificity

Properties

Product Name

8-M-Pdot

IUPAC Name

N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C14H19NO2/c1-3-14(16)15-11-8-7-10-5-4-6-13(17-2)12(10)9-11/h4-6,11H,3,7-9H2,1-2H3,(H,15,16)

InChI Key

RVIGBTUDFAGRTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CCC2=C(C1)C(=CC=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.